Ethylurea
Overview
Description
Ethylurea is a chemical compound with potential applications in various fields due to its unique properties. It is important in synthetic chemistry for the development of pharmaceuticals, polymers, and other chemical materials.
Synthesis Analysis
The synthesis of compounds like ethylurea often involves chemical reactions that transform simple molecules into more complex ones. A specific synthesis method for ethylurea was not found, but the process typically involves the reaction of ethylamine with urea or carbonyl compounds under specific conditions. Research in related fields, such as ethylene synthesis, provides insights into similar synthetic pathways that could be adapted for ethylurea production (Pereira, 1999).
Molecular Structure Analysis
The molecular structure of ethylurea includes an ethyl group attached to a urea backbone. This structure contributes to its chemical behavior and reactivity. Understanding the molecular structure is crucial for studying its interactions and the synthesis of derivatives. The structural analysis of similar molecules, like oligoureas, provides valuable insights into the spatial arrangement and potential reactivity patterns of ethylurea derivatives (Guichard et al., 2000).
Chemical Reactions and Properties
Ethylurea participates in various chemical reactions, including condensation, addition reactions, and potentially acts as a precursor for more complex molecules. Its chemical properties, such as reactivity with acids or bases, and its role in synthesis pathways, are significant for its applications in organic chemistry. Although specific reactions involving ethylurea were not detailed, studies on similar compounds, like thioureas, highlight the broad spectrum of biological activities and synthetic applications of these types of molecules (Yahyazadeh & Ghasemi, 2013).
Scientific Research Applications
Structural Analysis : Ethylurea was used to monitor the tertiary structure of yeast tRNAAsp and determine the phosphate groups in contact with the cognate aspartyl-tRNA synthetase, contributing to the understanding of RNA and protein interactions (Romby et al., 1985).
Genetic Research : Ethylnitrosourea (ENU) is a potent mutagen used to generate mutant mice for studying novel phenotypes and identifying new genes and pathways (Nolan et al., 2000).
Environmental Impact : Ethylene diurea (EDU) is known to alleviate the adverse effects of ozone on plants like mung beans, reducing growth and yield losses in areas with higher ozone concentrations (Agrawal et al., 2005).
Cancer Research : Ethylnitrosourea (ENU) is used experimentally to induce gliomas in the brains of laboratory animals. Its classification is based on thorough morphologic and immunohistochemical characterization (2000).
DNA Analysis : Ethyl nitrosourea is utilized to ethylate phosphates within DNA molecules, aiding in identifying protein recognition sites on DNA (Carey & Smale, 2007).
Agricultural Productivity : Ethylene diurea (EDU) acts as a protective antiozonant for sensitive species like beans, mitigating the toxic effects of ozone and enhancing fruit yield and biomass (Ribas & Peñuelas, 2000).
Collagen Research : Ethylurea disrupts hydrophobic interactions during collagen fibrillogenesis, affecting the rate and extent of fibril formation, critical for understanding tissue engineering and regenerative medicine (Capaldi & Chapman, 1984).
Carcinogenic Studies : Ethylurea, in combination with sodium nitrite, can induce lung adenomas and malignant lymphomas in mice, essential for understanding cancer mechanisms and prevention strategies (Mirvish et al., 1972).
Genotoxicity Assessment : Ethylene thiourea (ETU) is known for inducing genotoxic effects like gene mutations and chromosomal aberrations, though it's not considered a potent genotoxic agent, which is vital in safety assessments and regulatory settings (Dearfield, 1994).
Safety And Hazards
properties
IUPAC Name |
ethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYECOJGRJDOGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873854 | |
Record name | N-Ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Elite Foam MSDS] | |
Record name | Polyurethane foam | |
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URL | https://haz-map.com/Agents/16757 | |
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Product Name |
Ethylurea | |
CAS RN |
625-52-5 | |
Record name | Ethylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | N-Ethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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